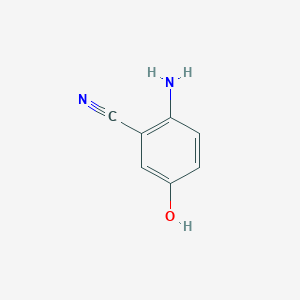

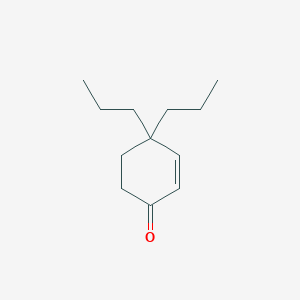

5-Chloro-4-hydrazinylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of nitrogen-containing derivatives of pyrimidine compounds, such as 5-Chloro-4-hydrazinylpyrimidine, often involves the reaction of chlorinated or hydrazinylated pyrimidine derivatives with amines or carbonyl compounds. Techniques such as IR spectroscopy and mass spectrometry confirm their structures (Sedova, Shkurko, & Nekhoroshev, 2002). Additionally, reactions with hydrazine derivatives can lead to various substituted pyrimidine compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Machoń & Długosz, 1976).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is often studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques provide insights into the vibrational and electronic properties of the compounds, as well as their geometric parameters, which are crucial for understanding their chemical reactivity and potential applications (Aayisha et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, leading to a wide range of heterocyclic compounds. For example, hydrazinolysis reactions of pyrimidine derivatives yield triazoles and other nitrogen-rich heterocycles, showcasing the reactivity of the hydrazine group in pyrimidine chemistry (Dickinson & Jacobsen, 1975).

Physical Properties Analysis

The physical properties of 5-Chloro-4-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. X-ray crystallography, for instance, helps elucidate the crystalline structures of these compounds, providing valuable information on their stability, molecular packing, and intermolecular interactions (Vasconcelos et al., 2006).

Scientific Research Applications

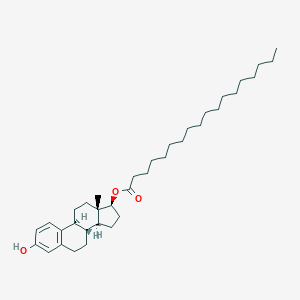

5-Chloro-4-hydrazinylpyrimidine is a chemical compound with the molecular formula C4H5ClN4 . It’s used in various scientific research and pharmaceutical testing .

One potential application of pyrimidine derivatives, including 5-Chloro-4-hydrazinylpyrimidine, is in the field of pharmacology . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

For example, in the field of pharmacology , indole derivatives, which are structurally similar to pyrimidines, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

In terms of chemical research , 5-Chloro-4-hydrazinylpyrimidine could be used in the development of new chemical compounds. Its properties and behavior could be studied using various computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

-

Pharmacology : Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

Chemical Research : 5-Chloro-4-hydrazinylpyrimidine could be used in the development of new chemical compounds . Its properties and behavior could be studied using various computational chemistry programs .

Safety And Hazards

The safety information for 5-Chloro-4-hydrazinylpyrimidine includes the following hazard statements: H302-H312-H3321. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P5011.

Future Directions

The future directions for 5-Chloro-4-hydrazinylpyrimidine are not explicitly mentioned in the search results. However, there are references to the future directions of related compounds, such as hydroxypyrimidines8.

Relevant Papers

The relevant papers for 5-Chloro-4-hydrazinylpyrimidine include studies on the biological potential of indole derivatives9 and the synthesis and biological evaluation of 7-(N-aryl)amino-5-chloro-1-methylaminopyrazolo[4,3-d]pyrimidines10.

properties

IUPAC Name |

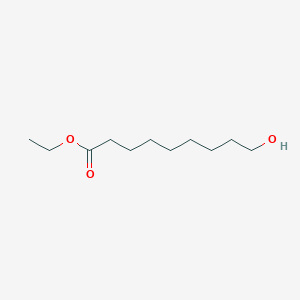

(5-chloropyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCESQYFAIUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-hydrazinylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.